3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
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Overview
Description
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride: is a chemical compound with the molecular formula C9H12BrClNO. It is an aromatic amine derivative, characterized by the presence of a bromine atom at the third position and a propan-2-yloxy group at the fifth position on the aniline ring. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the third position.
Etherification: The brominated aniline undergoes etherification with isopropanol to introduce the propan-2-yloxy group at the fifth position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted aniline derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The bromine and propan-2-yloxy groups influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Bromoaniline: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
5-(Propan-2-yloxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-4-(propan-2-yloxy)aniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCVPHCAUKIVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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